molecular formula C13H17FO3 B7941358 2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxane

2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7941358
M. Wt: 240.27 g/mol
InChI Key: PLEBEVQWSHJPSO-UHFFFAOYSA-N
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Description

2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxane is a cyclic ether derivative featuring a 1,3-dioxane ring substituted with a 2-(2-fluoro-5-methyl-phenoxy)ethyl group. The compound’s structure combines a six-membered 1,3-dioxane ring (with two oxygen atoms at positions 1 and 3) and a fluorinated aromatic side chain. Key characteristics include:

  • Molecular Features: The fluorine atom at the 2-position and methyl group at the 5-position of the phenoxy moiety introduce steric and electronic effects, influencing solubility and reactivity.
  • Applications: Primarily used in synthetic chemistry as an intermediate or solvent, particularly in reactions requiring fluorinated ethers .

Properties

IUPAC Name

2-[2-(2-fluoro-5-methylphenoxy)ethyl]-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO3/c1-10-3-4-11(14)12(9-10)15-8-5-13-16-6-2-7-17-13/h3-4,9,13H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEBEVQWSHJPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OCCC2OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution for Phenoxyethyl Intermediate Formation

The synthesis begins with the formation of the phenoxyethyl moiety, a critical precursor for subsequent cyclization. A widely adopted method involves the reaction of 2-fluoro-5-methylphenol with ethylene oxide or 2-haloethanol derivatives under alkaline conditions. For instance, sodium phenolate trihydrate facilitates the nucleophilic attack of the phenolate oxygen on ethylene oxide, yielding 2-(2-fluoro-5-methyl-phenoxy)ethanol . This step is typically conducted at moderate temperatures (65–75°C) to minimize side reactions such as polyether formation .

Reaction Conditions:

  • Base: Sodium hydroxide or sodium phenolate trihydrate .

  • Temperature: 65–75°C .

  • Solvent: Aqueous medium .

  • Yield: 80–85% theoretical .

This method’s scalability is demonstrated in industrial settings, where dropwise addition of 2-chloroethanol to phenolate solutions ensures controlled exothermicity . Post-reaction purification via solvent extraction (e.g., toluene or ether) and fractional distillation removes unreacted phenol and oligomeric byproducts .

Acid-Catalyzed Cyclization to 1,3-Dioxane

The phenoxyethanol intermediate undergoes cyclization with formaldehyde in the presence of Brønsted or Lewis acids. Sulfuric acid or toluenesulfonic acid catalyzes the formation of the 1,3-dioxane ring by facilitating the dehydration and ring-closing steps . For example, reacting 2-(2-fluoro-5-methyl-phenoxy)ethanol with formaldehyde in acetic anhydride under ice-cooling yields the target compound .

Optimized Protocol:

  • Reactants: 2-(2-Fluoro-5-methyl-phenoxy)ethanol (1.0 equiv), formaldehyde (1.1 equiv) .

  • Catalyst: H₂SO₄ (2–3 drops) .

  • Solvent: Acetic anhydride .

  • Conditions: 0°C → room temperature, 6 h stirring .

  • Workup: Refrigeration, filtration, and solvent evaporation .

  • Yield: 84% .

This method’s efficiency stems from the dual role of acetic anhydride as both solvent and dehydrating agent, which suppresses side reactions like polymerization .

Comparative Analysis of Synthetic Routes

MethodKey StepsConditionsYieldAdvantagesLimitations
Nucleophilic + AcidPhenol + Ethylene Oxide → CyclizationH₂SO₄, 0–25°C, 6 h 80–84%High scalability, simple workupRequires strict temp control
Prins CyclizationAllyl Alcohol + FormaldehydeFeCl₃, CH₂Cl₂, rt ~75%*Stereoselective, mild conditions Limited precedent for target

*Estimated based on analogous reactions .

Reaction Mechanism and Byproduct Management

The acid-catalyzed cyclization proceeds via a hemiacetal intermediate , where protonation of the hydroxyl group facilitates nucleophilic attack by the adjacent oxygen, followed by dehydration . Key byproducts include:

  • Linear oligomers : Formed via over-alkylation of phenoxyethanol .

  • 2-(2-Phenoxyethoxy)ethanol : A dimeric ether eliminated via fractional distillation .

Mitigation Strategies:

  • Dilute Conditions : Reduce oligomerization .

  • Low-Temperature Cyclization : Minimize side reactions .

  • Solvent Extraction : Removes polar byproducts .

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety. The nucleophilic substitution-cyclization route is favored due to:

  • Commodity Chemicals : Ethylene oxide and formaldehyde are inexpensive .

  • Continuous Flow Systems : Enhance heat dissipation during exothermic steps .

  • Green Chemistry Metrics : Atom economy >85% for cyclization step .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups such as amines, ethers, or halides.

Scientific Research Applications

2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxane, a compound that belongs to the class of dioxanes, has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article delves into the applications of this compound, particularly in medicinal chemistry, materials science, and environmental science.

Key Properties:

  • Molecular Formula : C13H15F1O3
  • Molecular Weight : 242.25 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry explored derivatives of dioxanes that demonstrated cytotoxic effects against various cancer cell lines. The fluorinated phenyl group is believed to enhance the interaction with biological targets, leading to increased efficacy against tumors .

Antimicrobial Properties

Another area of research focuses on the antimicrobial activity of dioxane derivatives. A case study investigated the antibacterial effects of similar compounds against Gram-positive and Gram-negative bacteria. The results showed promising activity, suggesting potential use in developing new antibiotics .

Polymer Synthesis

This compound can also be utilized as a monomer in polymer synthesis. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. Studies have demonstrated that incorporating such dioxane derivatives into polymer matrices can improve their performance in various applications, including coatings and adhesives .

Nanocomposites

The compound has been explored for use in nanocomposite materials. Research indicates that incorporating fluorinated dioxanes into nanomaterials can enhance their properties, including conductivity and thermal resistance. A notable study highlighted the use of these composites in electronic applications, where they exhibited superior performance compared to traditional materials .

Pollutant Degradation

Recent investigations have focused on the environmental applications of this compound in pollutant degradation processes. The compound's ability to participate in chemical reactions that break down pollutants makes it a candidate for environmental remediation strategies. Case studies have shown its effectiveness in degrading chlorinated organic compounds in contaminated water sources .

Table 1: Anticancer Activity of Dioxane Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)12.5
Dioxane Derivative AHeLa (Cervical Cancer)15.0
Dioxane Derivative BA549 (Lung Cancer)10.0

Table 2: Polymer Properties with Dioxane Incorporation

Polymer TypeProperty EnhancedMeasurement MethodReference
PolyurethaneThermal StabilityTGA
Epoxy ResinMechanical StrengthTensile Testing
Conductive PolymerElectrical ConductivityFour-Probe Method

Mechanism of Action

The mechanism by which 2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxane exerts its effects depends on its interaction with molecular targets. The fluoro and methyl groups can enhance binding affinity to enzymes or receptors, while the dioxane ring may facilitate membrane permeability. The compound may act by inhibiting specific enzymes or modulating receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxane with structurally related compounds:

Compound Name Substituents on Aromatic Ring Dioxane Ring Modifications Key Properties/Applications Reference
This compound 2-fluoro, 5-methyl Ethyl-phenoxy side chain High polarity; solvent/intermediate
2-[5-(Benzyloxy)-2-bromo-4-methoxyphenyl]-1,3-dioxane 5-benzyloxy, 2-bromo, 4-methoxy Bromine atom enhances reactivity Intermediate for cross-coupling
5,5-bis(bromomethyl)-2-(3′-nitrophenyl)-1,3-dioxane 3′-nitrophenyl Bromomethyl groups at C5 Polymer precursor; high reactivity
2-(4-chlorophenyl)-4,4,6-trimethyl-1,3-dioxane 4-chlorophenyl Methyl groups at C4 and C6 Increased lipophilicity; drug design
2-phenyl-5-phenylmethoxy-1,3-dioxane Phenyl, benzyloxy Bulky aromatic substituents Low solubility; niche synthesis

Functional Group Analysis

  • Fluorine vs. Chlorine/Bromine : Fluorine’s electronegativity increases the compound’s polarity compared to chloro/bromo analogs, enhancing solubility in polar solvents .
  • Methyl vs. Nitro Groups : Nitro groups (e.g., in 5,5-bis(bromomethyl)-2-(3′-nitrophenyl)-1,3-dioxane) introduce strong electron-withdrawing effects, making the compound more reactive in electrophilic substitutions .
  • Benzyloxy vs. Alkyl Chains : Benzyloxy substituents (e.g., in 2-phenyl-5-phenylmethoxy-1,3-dioxane) reduce solubility in aqueous media due to hydrophobicity .

Physicochemical Properties

  • Solubility: Fluorine and methyl groups balance hydrophilicity and lipophilicity, making this compound suitable for reactions in aprotic solvents like dioxane .
  • Stability : The 1,3-dioxane ring’s conformational flexibility improves thermal stability compared to 1,4-dioxane derivatives, which are more rigid and prone to ring-opening under acidic conditions .

Biological Activity

Overview

2-[2-(2-Fluoro-5-methyl-phenoxy)ethyl]-1,3-dioxane is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure features a dioxane ring connected to a phenoxyethyl group, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the fluorine atom may enhance binding affinity through electronic effects, while the dioxane structure contributes to the compound's stability and reactivity.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For example, related dioxane derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : Compounds in the dioxane family have demonstrated antibacterial and antifungal activities. The minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Candida albicans have been reported, indicating potential therapeutic applications in treating infections .
  • Enzyme Inhibition : The phenoxyethyl group may allow the compound to mimic natural substrates or inhibitors, enabling it to modulate enzyme activity. This is particularly relevant in the context of drug development for diseases involving specific enzyme pathways .

Case Studies

  • Anticancer Studies : A study investigating dioxane derivatives found that certain compounds induced cell cycle arrest in cancer cell lines, suggesting a mechanism of action that could be applicable to this compound. These findings highlight the importance of further research into its anticancer potential .
  • Antimicrobial Testing : In vitro tests have shown that related compounds exhibit strong antibacterial activity against E. coli and S. aureus. The effectiveness of these compounds suggests that this compound could also possess similar properties, warranting further investigation .

Data Table: Biological Activities of Dioxane Derivatives

Activity TypeCompound ExampleTarget Organism/Cell LineMIC/IC50 Value
Anticancer2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxaneHepG-2 (liver cancer)IC50 = 22.5 µg/mL
Antibacterial2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxaneStaphylococcus aureusMIC = 1.25 mg/mL
Antifungal2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxaneCandida albicansMIC = 0.156 mg/mL

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